3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI)
Description
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) is a heterocyclic amine derivative featuring a partially hydrogenated pyridine ring. Key structural attributes include:
- Hydroxyl group at position 3.
- Amino group at position 2.
- Methyl substituent at position 5.
- Tetrahydro modification (3,4,5,6-tetrahydro), indicating partial saturation of the pyridine ring .
This compound belongs to a broader class of aminopyridines, which are critical intermediates in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
6-amino-2-methyl-2,3,4,5-tetrahydropyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-2-3-5(9)6(7)8-4/h4-5,9H,2-3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRHDYOCLRSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=N1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Pyridine Derivatives
A common strategy for synthesizing tetrahydro-pyridine derivatives involves the catalytic hydrogenation of pyridine precursors. For example, the hydrogenation of 2-nitro-3-hydroxypyridine using palladium on carbon (Pd/C) in methanol has been demonstrated to yield 2-amino-3-hydroxypyridine with 89% efficiency. Adapting this method, the target compound could theoretically be synthesized by hydrogenating a suitably substituted pyridine precursor. For instance, if 2-nitro-3-hydroxy-6-methylpyridine were subjected to similar conditions, the nitro group could be reduced to an amino group while preserving the hydroxyl and methyl substituents. However, the partial saturation of the pyridine ring to a tetrahydro state would require careful control of reaction conditions to avoid over-reduction to a piperidine derivative.
Reductive Amination of Cyclic Ketones
Reductive amination offers a pathway to introduce amino groups into cyclic structures. A hypothetical route could involve reacting 5-hydroxy-3-methylcyclohexan-1-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method, widely used for synthesizing amino alcohols, might yield the tetrahydro-pyridinol scaffold. The reaction’s success would depend on the steric and electronic effects of the methyl and hydroxyl groups, which could influence the regioselectivity of amination.
Ring-Opening and Cyclization Strategies
Furfural-Based Synthesis
A patent describing the synthesis of 2-amino-3-hydroxypyridine from furfural provides a template for constructing pyridine derivatives from biomass-derived starting materials. The process involves:
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Chlorine-mediated ring-opening of furfural at 0–8°C to generate a reactive intermediate.
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Reaction with ammonium sulfamate to form 2-amino-3-hydroxypyridine sulfonate.
To adapt this method for the target compound, furfural could be replaced with a hydrogenated analog, such as tetrahydrofurfural, to pre-install the tetrahydro-pyran moiety. Subsequent sulfamation and hydrolysis steps might then yield the desired tetrahydro-pyridinol structure. However, this approach remains speculative without experimental validation.
Cyclocondensation of Amino Alcohols
Cyclocondensation reactions between amino alcohols and carbonyl compounds could provide access to the tetrahydro-pyridinol core. For example, reacting 4-methyl-5-aminopentan-1-ol with formaldehyde under acidic conditions might facilitate ring closure, forming the six-membered tetrahydro-pyridine ring. The hydroxyl group could be introduced via oxidation or retained from the starting material.
Functional Group Interconversion
Hydroxylation of Aminated Precursors
Introducing the hydroxyl group at position 3 could be achieved through electrophilic aromatic substitution or oxidation. For instance, a methyl-protected amino-tetrahydro-pyridine might undergo directed ortho-hydroxylation using a transition-metal catalyst. A study on 6-amino-2-pyridone-3,5-dicarbonitrile synthesis utilized betaine as a catalyst for hydroxylation, suggesting that similar conditions could be applied here.
Methyl Group Introduction
The methyl group at position 6 could be incorporated via alkylation or through the use of pre-methylated starting materials. Grignard reagents or methyl halides might facilitate this step, though steric hindrance near the amino and hydroxyl groups could pose challenges.
Refinement and Purification Techniques
Solvent-Based Recrystallization
The patent for 2-amino-3-hydroxypyridine describes a refinement process using dimethylformamide (DMF) and methanol to achieve 99.9% purity. Similarly, the target compound could be purified by dissolving the crude product in DMF at 100°C, followed by rapid cooling to -5°C to precipitate impurities. Subsequent recrystallization in methanol might yield high-purity material.
Chromatographic Methods
Column chromatography on silica gel with a methanol/dichloromethane gradient (e.g., 5% MeOH/CH₂Cl₂) has proven effective for purifying amino-pyridine derivatives. This method could separate the target compound from byproducts such as over-reduced piperidines or incompletely functionalized intermediates.
Challenges and Limitations
Regioselectivity in Ring Formation
Achieving the correct substitution pattern on the tetrahydro-pyridine ring remains a significant challenge. Competing pathways during cyclization or hydrogenation could lead to regioisomers, necessitating precise control of reaction conditions.
Stability of Functional Groups
The amino and hydroxyl groups are susceptible to oxidation or undesired side reactions under harsh conditions. Mild reagents and low temperatures, as employed in the furfural-based synthesis (0–8°C), may be critical to preserving functionality.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Biological Activities
3-Pyridinol derivatives have been studied for their potential biological activities, including:
- Antimicrobial Activity : Some studies indicate that pyridine derivatives can exhibit antibacterial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research has shown that certain derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Compounds similar to 3-Pyridinol have been evaluated for their ability to protect neuronal cells from damage caused by oxidative stress.
Pharmaceutical Applications
The primary applications of 3-Pyridinol, 2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) in pharmaceuticals include:
- Drug Development : Its structural features allow it to serve as a scaffold for synthesizing novel drugs targeting various diseases.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors that could treat metabolic disorders.
Agrochemical Applications
In the field of agrochemicals, 3-Pyridinol derivatives are being explored for:
- Pesticide Development : Research indicates that pyridine-based compounds can be effective as insecticides and fungicides due to their toxicological properties against pests.
- Herbicides : Some studies suggest that modifications of pyridine structures can lead to effective herbicides that inhibit weed growth without harming crops.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported on the synthesis of various pyridine derivatives, including 3-Pyridinol analogs. The findings indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on this compound.
Case Study 2: Neuroprotection
Research conducted at a leading university demonstrated that certain derivatives of 3-Pyridinol exhibited neuroprotective effects in models of neurodegenerative diseases. The study highlighted the compound's potential to mitigate oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and similarities between the target compound and analogous derivatives:
Key Observations:
- Substituent Influence: Electron-withdrawing groups (e.g., -F in 3-Pyridinol,5-fluoro-6-methoxy-) increase acidity of the hydroxyl group, while methyl or chloromethyl groups (e.g., 3-Pyridinol,6-(chloromethyl)-) may enhance lipophilicity .
- Functional Group Synergy: The combination of amino and hydroxyl groups in the target compound could enable dual hydrogen bonding, a feature absent in analogs like 3-Pyridinol,6-methyl- .
Physicochemical Property Trends
- Boiling Points: Chlorinated derivatives (e.g., 3-Pyridinol,6-(chloromethyl)-) exhibit higher boiling points (~368°C) due to increased molecular weight and polarity .
- Acidity: Fluorinated derivatives (e.g., 3-Pyridinol,5-fluoro-6-methoxy-) show predicted pKa values near 8.91, suggesting moderate acidity .
- Density: Methyl and chloromethyl substituents correlate with higher densities (~1.3 g/cm³) compared to non-substituted aminopyridines .
Biological Activity
3-Pyridinol, 2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) (CAS Number: 165384-23-6) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
- Molecular Formula : C₆H₁₂N₂O
- Molecular Weight : 128.17 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 342.7 °C at 760 mmHg
- LogP : 1.23 (indicating moderate lipophilicity)
Biological Activity
The biological activity of 3-Pyridinol derivatives has been investigated in various contexts, particularly regarding their role as cholinesterase inhibitors and potential therapeutic agents.
Cholinesterase Inhibition
Cholinesterases (ChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in certain neurological conditions.
- Mechanism of Action :
-
Research Findings :
- A study demonstrated that certain pyridine derivatives exhibited significant reactivation of phosphorylated AChE in vitro, suggesting their potential use in treating organophosphate poisoning .
- The effectiveness of these compounds as reactivators was evaluated through various assays measuring the restoration of ChE activity post-inhibition.
Toxicological Profile
The safety and toxicity of 3-Pyridinol derivatives have also been assessed:
- Acute Toxicity Studies :
Case Studies
Several studies have focused on the application of pyridine derivatives in clinical and experimental settings:
- Case Study: Organophosphate Poisoning :
- Case Study: Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Q. How is 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) synthesized, and what analytical methods are used to validate its purity in academic research?
Methodological Answer: Synthesis typically involves multi-step reactions, such as reductive amination or cyclization of precursor amines. To validate purity, researchers employ:
- Chromatographic Techniques : HPLC or GC-MS to assess chemical homogeneity .
- Spectroscopic Validation : NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity and functional groups .
- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns.
Data Table :
| Method | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry |
| NMR | Structural confirmation | Chemical shifts, coupling constants |
| HRMS | Molecular formula validation | m/z ratio, isotopic distribution |
Q. What theoretical frameworks guide research on the electronic and steric properties of this compound?
Methodological Answer: Research is often anchored in:
- Molecular Orbital Theory : To predict reactivity patterns and electron density distribution.
- Steric Effects Analysis : Computational models (DFT) assess substituent interactions and conformational stability .
- Quantitative Structure-Activity Relationships (QSAR) : Links structural features to biological or catalytic activity.
Experimental Design : Combine computational simulations (e.g., Gaussian, ORCA) with experimental data (X-ray crystallography) to validate theoretical predictions .
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as discrepancies between predicted and observed NMR shifts?
Methodological Answer: Contradictions arise due to solvent effects, tautomerism, or dynamic equilibria. Steps to resolve:
Variable Temperature NMR : Identify temperature-dependent conformational changes.
Solvent Polarity Studies : Compare spectra in polar vs. non-polar solvents.
Computational Refinement : Adjust DFT parameters (e.g., solvent models, basis sets) to align with empirical data .
Case Study : A 2020 study on similar pyridinol derivatives used deuterated DMSO to stabilize tautomeric forms, resolving peak splitting .
Q. What experimental design strategies are optimal for studying its stability under varying pH and temperature conditions?
Methodological Answer: Use an embedded mixed-methods design :
- Quantitative Arm : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
- Qualitative Arm : Post-hoc analysis of degradation pathways via LC-MS/MS and kinetic modeling .
Data Contradiction Analysis : If degradation products conflict with predictions, employ isotopic labeling (e.g., ¹⁵N) to trace reaction pathways .
Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental results in reactivity studies?
Methodological Answer:
- Step 1 : Re-examine computational inputs (e.g., solvation models, transition-state approximations).
- Step 2 : Validate with advanced spectroscopy (e.g., time-resolved UV-Vis for kinetic intermediates).
- Step 3 : Cross-reference with analogous compounds. For example, a 2019 study on tetrahydro-pyridinols used hybrid DFT-MD simulations to reconcile energy barriers with experimental kinetics .
Q. What methodologies are recommended for investigating its role in multi-step catalytic or enzymatic mechanisms?
Methodological Answer:
- Stoichiometric Trapping : Use radical scavengers or electrophilic quenchers to isolate intermediates.
- Isotopic Labeling : Track atom transfer (e.g., ²H or ¹³C) in reaction pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to infer rate-determining steps .
Example : A 2024 study on amino-pyridinol cofactors employed ¹⁵N-KIE to elucidate proton-coupled electron transfer steps .
Q. Reference :
Methodological Tools and Validation
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Methodological Answer:
- Standardized Protocols : Publish detailed synthetic procedures with critical parameters (e.g., reaction atmosphere, catalyst purity).
- Interlaboratory Validation : Share samples for cross-testing via round-robin studies.
- Open Data Repositories : Upload raw spectral data (NMR, MS) to platforms like Zenodo for peer validation .
Q. Reference :
Q. What statistical approaches are suitable for analyzing dose-response or structure-activity data in pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
